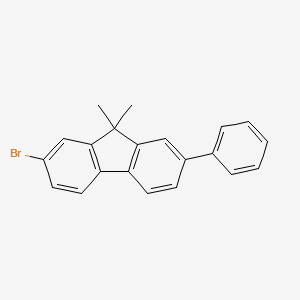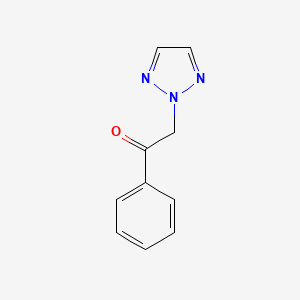![molecular formula C13H19NO4 B14010092 ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 17889-63-3](/img/structure/B14010092.png)
ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is an organic compound with the molecular formula C15H21NO4. It is a derivative of carbamic acid and features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, an ethyl ester group, and an ethyl chain connecting the phenyl ring to the carbamic acid moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dimethoxyphenethylamine+ethyl chloroformate→N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-[2-(3,4-dimethoxyphenyl)ethyl]carbinol.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by mimicking the natural substrate or activate a receptor by acting as an agonist.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the methoxy groups and ethyl chain.
Carbamic acid, methyl-, ethyl ester: Similar ester functionality but different substituents on the phenyl ring.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]carbamic acid ethyl ester is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
17889-63-3 |
|---|---|
Fórmula molecular |
C13H19NO4 |
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
Clave InChI |
NJFAFGMLLAOUOA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

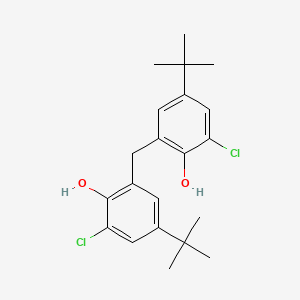
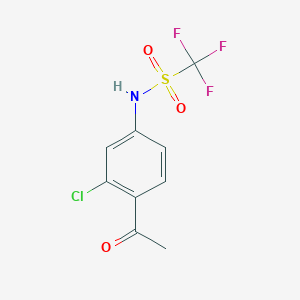
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)




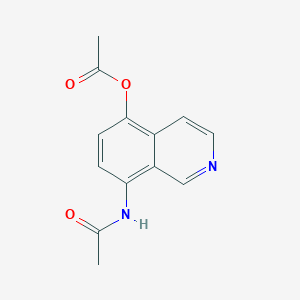
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
